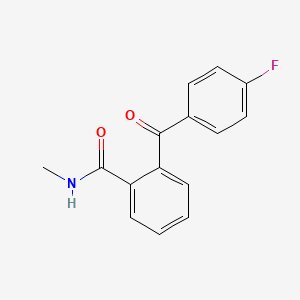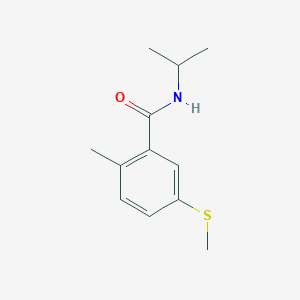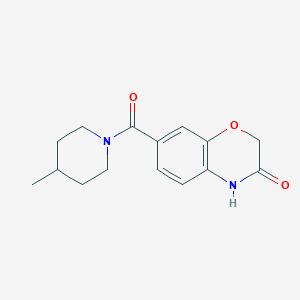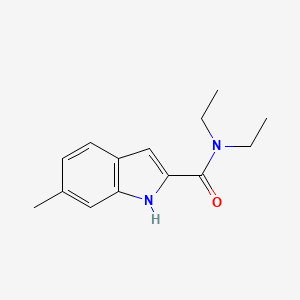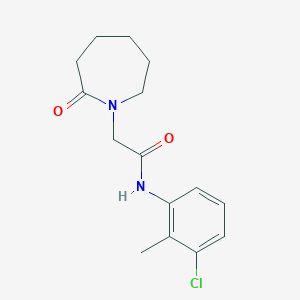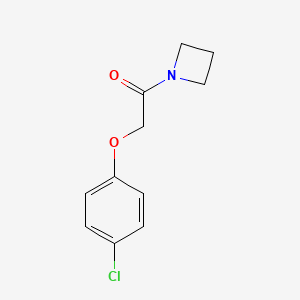
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone, also known as ACE, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACE is a ketone derivative of 4-chlorophenoxyacetic acid and is commonly used in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone is not fully understood. However, it is believed that 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone acts as an inhibitor of enzymes involved in various biological processes. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the central nervous system. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to have various biochemical and physiological effects. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to exhibit anti-inflammatory properties by inhibiting the production of prostaglandins. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has also been shown to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has several advantages for lab experiments, including its ease of synthesis and its potential applications in the synthesis of other compounds. However, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are several future directions for 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone research. One direction is to further investigate its potential applications in the synthesis of novel compounds with potential biological activities. Another direction is to study its potential toxicity and side effects in vivo. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone and its potential applications in various biological processes.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone involves the reaction between 4-chlorophenoxyacetic acid and azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone as a white solid with a melting point of 72-74°C.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has found various applications in scientific research, including the synthesis of other compounds and as a reagent in chemical reactions. 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone is commonly used in the synthesis of novel compounds with potential biological activities, such as anti-inflammatory and anti-cancer agents. Additionally, 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone has been used as a reagent in the synthesis of polycyclic aromatic hydrocarbons and as a catalyst in the formation of carbon-carbon bonds.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFPMALGKFHLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chlorophenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)
